1,5-Dimethyl-1-vinyl-4-hexenyl 2-(methylamino)benzoate
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Overview
Description
1,5-Dimethyl-1-vinyl-4-hexenyl 2-(methylamino)benzoate is an organic compound with the molecular formula C18H25NO2 and a molecular weight of 287.4 g/mol. It is a benzoate ester derivative, characterized by the presence of a vinyl group and a methylamino group attached to the benzoate moiety.
Preparation Methods
The synthesis of 1,5-Dimethyl-1-vinyl-4-hexenyl 2-(methylamino)benzoate typically involves the esterification of 1,5-dimethyl-4-hexenyl alcohol with 2-(methylamino)benzoic acid . The reaction is carried out under acidic conditions, often using a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process . Industrial production methods may involve the use of continuous flow reactors to optimize the reaction conditions and improve yield .
Chemical Reactions Analysis
1,5-Dimethyl-1-vinyl-4-hexenyl 2-(methylamino)benzoate undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form an epoxide or a diol under the influence of oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The methylamino group can undergo nucleophilic substitution reactions with halogenating agents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3), leading to the formation of corresponding halides.
Scientific Research Applications
1,5-Dimethyl-1-vinyl-4-hexenyl 2-(methylamino)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of fragrances and flavors.
Mechanism of Action
The mechanism of action of 1,5-Dimethyl-1-vinyl-4-hexenyl 2-(methylamino)benzoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
1,5-Dimethyl-1-vinyl-4-hexenyl 2-(methylamino)benzoate can be compared with similar compounds such as:
1,5-Dimethyl-1-vinyl-4-hexenyl butyrate: This compound has a similar structure but with a butyrate ester group instead of a benzoate ester.
Linalyl butyrate: Another similar compound, characterized by the presence of a linalyl group and a butyrate ester.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties .
Properties
CAS No. |
7149-27-1 |
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Molecular Formula |
C18H25NO2 |
Molecular Weight |
287.4 g/mol |
IUPAC Name |
3,7-dimethylocta-1,6-dien-3-yl 2-(methylamino)benzoate |
InChI |
InChI=1S/C18H25NO2/c1-6-18(4,13-9-10-14(2)3)21-17(20)15-11-7-8-12-16(15)19-5/h6-8,10-12,19H,1,9,13H2,2-5H3 |
InChI Key |
YSISVWIJMAXDQL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CCCC(C)(C=C)OC(=O)C1=CC=CC=C1NC)C |
Origin of Product |
United States |
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